3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-10-9-16(19(23-18)29-2)20(26)24-11-5-6-14(12-24)25-13-22-17-8-4-3-7-15(17)21(25)27/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRFRWIPNATFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known pharmacophore in medicinal chemistry. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of quinazolinone derivatives has been extensively studied, revealing their potential in therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its stability and diverse biological activities. The incorporation of the piperidine and dimethoxynicotinoyl moieties enhances its pharmacological profile. The molecular formula and weight are critical for understanding its interaction with biological targets.
Anticancer Activity
Quinazolin-4(3H)-one derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit inhibitory activity against non-small cell lung cancer (NSCLC) cells with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| FL-4 | NSCLC | 10.5 |
| BIQO-19 | NSCLC | 11.0 |
| A3 | PC3 | 10.0 |
| A2 | MCF-7 | 10.0 |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the phosphoinositide 3-kinase (PI3K) pathway .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has also been explored. Compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. For example, minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL were reported against S. aureus .
Table 2: Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.95 |
| Compound B | Escherichia coli | 8.00 |
| Compound C | Candida albicans | 3.90 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Quinazolinones are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
Case Studies
A recent study focused on synthesizing and evaluating the biological activity of novel quinazolinone derivatives, including those related to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one. The study utilized both in vitro assays and molecular docking studies to assess binding affinities to target proteins involved in cancer progression and microbial resistance .
Case Study Summary:
- Objective: Evaluate the antiproliferative and antimicrobial activities.
- Methodology: SRB assay for cytotoxicity; MIC determination for antimicrobial activity.
- Findings: Significant cytotoxicity against various cancer cell lines; potent antibacterial activity against Gram-positive bacteria.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies involving derivatives of quinazoline, compounds structurally related to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one were evaluated for their antibacterial activities against several strains of bacteria.
Case Study: Antibacterial Screening
A recent study synthesized a series of quinazoline derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, which suggests that structural modifications similar to those in 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one could enhance its antimicrobial potency .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 13 | Staphylococcus aureus | 10 µg/mL |
| 15 | Escherichia coli | 75 µg/mL |
Anticancer Potential
The compound's structural features are indicative of potential anticancer activity. Research has demonstrated that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have shown that compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in tumor growth and metastasis. This inhibition leads to reduced viability of cancer cells in xenograft models .
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| FGFR Tyrosine Kinases | Competitive | |
| DNA Topoisomerase IV | Non-competitive |
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
Research indicates that derivatives of quinazoline can modulate neurotransmitter levels, showing promise for conditions such as depression and anxiety. The neuroprotective effects observed in animal models highlight the need for further exploration of this compound's therapeutic potential in neuropharmacology .
Synthesis and Characterization
The synthesis of 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one involves multiple steps that include the formation of the quinazoline core followed by functionalization with piperidine and nicotinoyl groups.
Synthesis Overview
The synthetic pathway typically involves:
- Formation of the quinazoline backbone through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Final modification with the nicotinoyl moiety through acylation reactions.
This multi-step synthesis has been optimized to improve yield and purity, as documented in various synthetic chemistry journals .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinazolin-4(3H)-one Derivatives
Key Structural Differences
The target compound distinguishes itself through its 2,6-dimethoxynicotinoyl-piperidinyl substituent. In contrast, other studied analogs feature:
- Halogenated phenyl groups (e.g., 2,6-dichlorophenylamino in Patel et al.’s compounds) .
- Fluoro-/chlorophenylamino-oxazolyl groups (e.g., compounds 9a and 9h from Hindawi) .
The methoxy groups in the target compound likely improve water solubility compared to chlorinated analogs, which exhibit higher lipophilicity and may enhance membrane permeability but increase toxicity risks.
Antibacterial Activity
While direct data on the target compound’s antibacterial efficacy is unavailable, comparisons with structurally related quinazolinones reveal critical trends:
Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives
Key Observations :
- Halogenated analogs (e.g., 9a, 9h) show moderate activity against Gram-positive (B. subtilis) and Gram-negative (P. vulgaris) bacteria .
- The oxazol-2-yl group in Patel et al.’s compounds may enhance binding to bacterial targets like DNA gyrase, akin to ciprofloxacin .
- The target compound’s dimethoxy groups could reduce cytotoxicity while maintaining efficacy, though this requires empirical validation.
Q & A
Q. What are the standard synthetic routes for preparing 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example, 2-aminobenzonitrile derivatives are reacted with acyl chlorides (e.g., nicotinoyl chloride derivatives) in the presence of a base like EtN, followed by cyclization using oxidizing agents such as NaBO·4HO . Piperidine moieties are introduced via nucleophilic substitution or condensation reactions. Post-synthetic modifications (e.g., methoxylation) are achieved using selective demethylation or protection/deprotection strategies. Purification often involves column chromatography or recrystallization.
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Characterization employs:
- 1H NMR spectroscopy to confirm proton environments (e.g., δ 1.72–2.08 ppm for piperidine CH groups and aromatic protons at δ 7.51–8.45 ppm) .
- Elemental analysis (e.g., %N matching calculated values) .
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds).
Q. What initial pharmacological screening approaches are used to evaluate its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Target-specific kinases (e.g., Chk1) are tested using fluorescence-based or radiometric assays. IC values are calculated from dose-response curves .
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How do structural modifications at the piperidine or quinazolinone moieties influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies systematically vary substituents and measure activity changes. For example:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines, enzyme isoforms, or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations.
- Compound purity : Impurities >5% can skew results. Validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Solubility issues : Use DMSO/cosolvent controls to ensure compound stability. Meta-analyses of published data and independent replication studies are critical .
Q. What mechanistic approaches are used to study its interaction with biological targets?
Methodological Answer:
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase active sites).
- Molecular docking : Predict interactions using software like AutoDock Vina, validated by mutagenesis studies .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics.
- Western blotting : Assess downstream signaling effects (e.g., phosphorylation status of substrates).
Q. How can synthetic yield and scalability be optimized without compromising purity?
Methodological Answer:
- Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Continuous reactors improve reaction control and scalability .
- Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
